molecular formula C7F16O2 B3175673 Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- CAS No. 95842-03-8

Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)-

Cat. No. B3175673
CAS RN: 95842-03-8
M. Wt: 420.05 g/mol
InChI Key: QAXJXTAKJWPVPT-UHFFFAOYSA-N
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Description

Fluorinated compounds, like the one you mentioned, are often used in various industries due to their unique properties such as high thermal stability, low reactivity, and resistance to weathering .


Synthesis Analysis

The synthesis of such complex fluorinated compounds usually involves several steps and requires specialized techniques . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

Fluorinated compounds often have unique physical and chemical properties, such as high thermal stability, low reactivity, and resistance to weathering .

Scientific Research Applications

Organic Synthesis Solvent

This compound is used as a solvent in organic synthesis . Its unique properties, such as high polarity and ionizing power, make it particularly useful in facilitating Friedel–Crafts-type reactions .

Preparation of Hexafluoroalcohol-functionalized Methacrylate Polymers

It is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . These materials have applications in various fields, including electronics and optics.

Sample Preparation for Gas Chromatography-Mass Spectrometry (GCMS)

This compound finds use in sample preparation for GCMS . GCMS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample.

Fluorinated Polar Solvent

It is a fluorinated polar solvent of high ionizing power . This makes it useful in a variety of chemical reactions and processes.

Use in Supercritical CO2 Fluidics Technology

This compound is used in supercritical CO2 fluidics technology . This technology is promising because it uses environmentally safe CO2, which has low viscosity and surface tension. This allows a fluoropolymer to be fixed on the surface of a fibrous material, duplicating its microrelief.

Use in the Synthesis of Fluoropolymers

It is used in the synthesis of fluoropolymers . These polymers have a wide range of applications, including non-stick coatings, lubricants, and advanced electronics.

Safety and Hazards

Like all chemicals, fluorinated compounds should be handled with care. They can pose health risks if inhaled or ingested, and some may be harmful to the environment .

Future Directions

The use of fluorinated compounds is a rapidly growing field, with new applications being discovered regularly. Future research will likely focus on developing safer and more efficient methods for their synthesis, as well as exploring new uses for these versatile compounds .

properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2,3-bis(1,1,2,2,2-pentafluoroethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F16O2/c8-1(2(9,10)11,24-6(20,21)3(12,13)14)5(18,19)25-7(22,23)4(15,16)17
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXJXTAKJWPVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30759756
Record name 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30759756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95842-03-8
Record name 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30759756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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